molecular formula C14H20N4O2 B13001986 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Cat. No.: B13001986
M. Wt: 276.33 g/mol
InChI Key: ONNSUOCSKQRSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a chemical compound with the molecular formula C14H20N4O2 and a molecular weight of 276.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and a hydrazono group attached to a nitrophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 4-nitrophenylhydrazine with 1-isopropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical and chemical properties compared to similar compounds, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

4-nitro-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline

InChI

InChI=1S/C14H20N4O2/c1-11(2)17-9-7-13(8-10-17)16-15-12-3-5-14(6-4-12)18(19)20/h3-6,11,15H,7-10H2,1-2H3

InChI Key

ONNSUOCSKQRSCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.